
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. The reaction is carried out in the presence of triethylamine in toluene under reflux conditions . The final compound is characterized by spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of polymers, dyes, and other materials.
作用机制
The mechanism of action of 1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in its antiepileptic effects . The compound’s ability to modulate the activity of this receptor is believed to be responsible for its therapeutic effects .
相似化合物的比较
Similar Compounds
Thalidomide: An isoindoline derivative with similar structural features and biological activities.
N-phthaloylglycine derivatives: Compounds with similar chemical structures and potential therapeutic applications.
Uniqueness
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate is unique due to its specific substitution pattern and the presence of the acetyl-L-leucinate moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .
属性
分子式 |
C16H18N2O5 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) (2S)-2-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C16H18N2O5/c1-9(2)8-13(17-10(3)19)16(22)23-18-14(20)11-6-4-5-7-12(11)15(18)21/h4-7,9,13H,8H2,1-3H3,(H,17,19)/t13-/m0/s1 |
InChI 键 |
PPZQFXXYBUTKGV-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


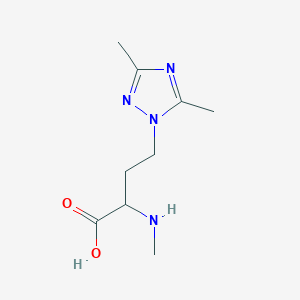


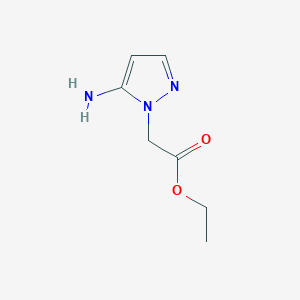
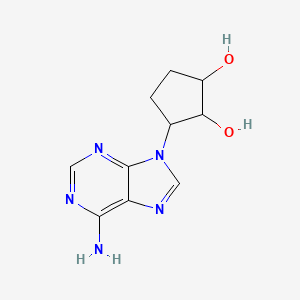
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13574400.png)
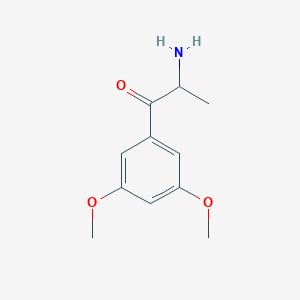
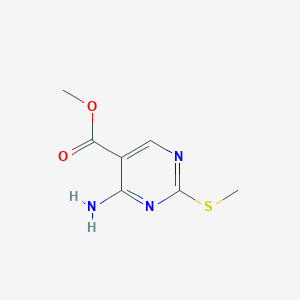
![(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13574414.png)

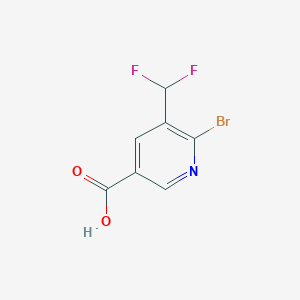
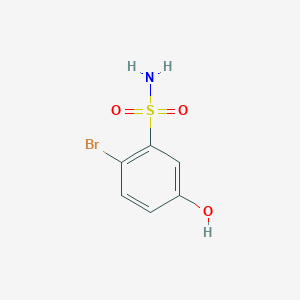
![2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13574445.png)
